![molecular formula C15H16N2O6S2 B2387682 4,5-ジメチル-2-[(4-ニトロフェニル)スルホニル]アミノチオフェン-3-カルボン酸エチル CAS No. 63183-28-8](/img/structure/B2387682.png)
4,5-ジメチル-2-[(4-ニトロフェニル)スルホニル]アミノチオフェン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in organic synthesis. This particular compound is characterized by the presence of an ethyl ester group, a nitrophenylsulfonylamino group, and two methyl groups attached to the thiophene ring.
科学的研究の応用
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenylsulfonylamino group: This step involves the sulfonylation of the thiophene ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other electrophiles onto the thiophene ring.
作用機序
The mechanism of action of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrophenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate
Uniqueness
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is unique due to the presence of both the nitrophenylsulfonylamino group and the ethyl ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-nitrophenyl)sulfonylamino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c1-4-23-15(18)13-9(2)10(3)24-14(13)16-25(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFATQKNBVINFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
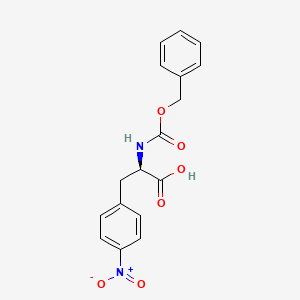
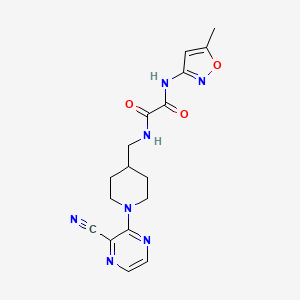
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
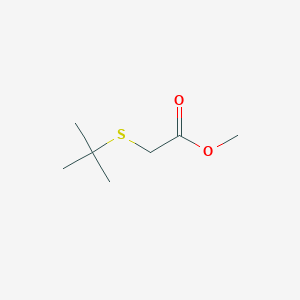
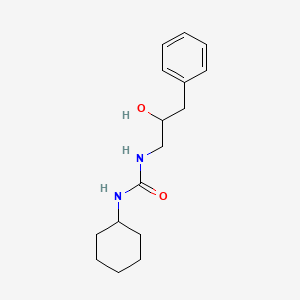
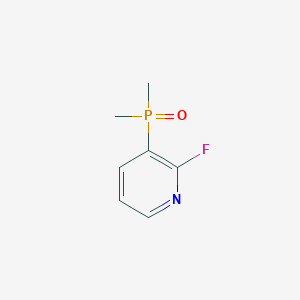
![(2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B2387612.png)
![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide](/img/structure/B2387613.png)

![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)

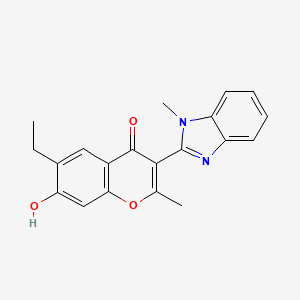
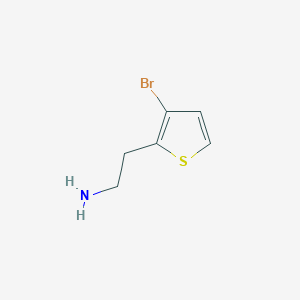
![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)
